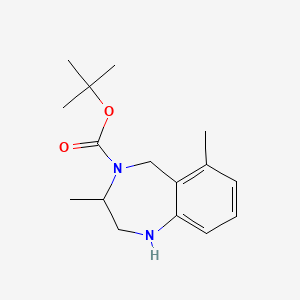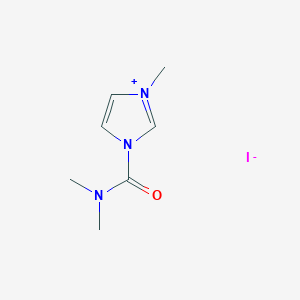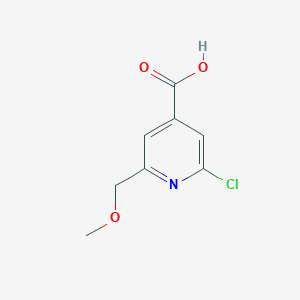![molecular formula C9H19NO2 B13156580 [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol: is an organic compound with a unique structure that includes an oxane ring substituted with aminomethyl and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol typically involves the reaction of 2,6-dimethyloxan with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. These derivatives could act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in redox reactions, altering the oxidative state of the target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- [4-(Aminomethyl)-2,6-dimethylphenoxy]methanol
- [4-(Aminomethyl)-2,6-dimethylphenyl]methanol
- [4-(Aminomethyl)-2,6-dimethylpyridin-4-yl]methanol
Comparison: Compared to these similar compounds, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol has a unique oxane ring structure, which imparts different chemical and physical properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-2,6-dimethyloxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-7-3-9(5-10,6-11)4-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3 |
Clave InChI |
ZURWYCCVMWOIIY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(O1)C)(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




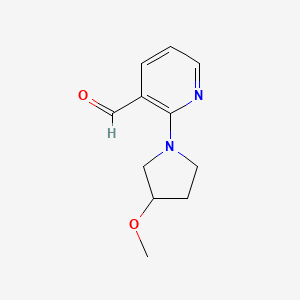


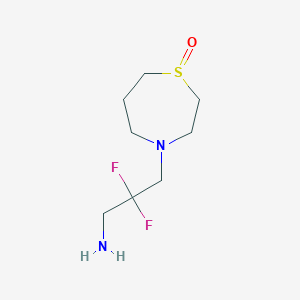
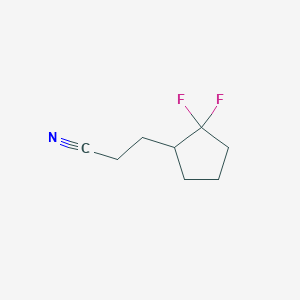


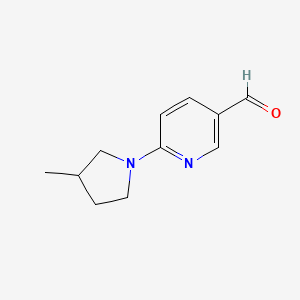
![5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13156570.png)
